molecular formula C20H14O7 B1221027 Arnottin II

Arnottin II

Cat. No. B1221027
M. Wt: 366.3 g/mol
InChI Key: JEHSMJTYFMMHKE-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arnottin II is a member of 2-benzofurans.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Methods : Arnottin II has been synthesized through various methods. Moschitto et al. (2015) achieved a short total synthesis in 6 steps, utilizing a sesamol-benzyne cycloaddition followed by regiospecific lactonization, leading to large-scale access to the core of Arnottin II (Moschitto, Anthony, & Lewis, 2015). Similarly, Madan and Cheng (2006) applied a nickel-catalyzed synthesis approach for the total synthesis of Arnottin I, which is closely related to Arnottin II, using protecting group chemistry (Madan & Cheng, 2006). Additionally, Konno et al. (2006) developed a concise synthesis method for Arnottin I and (-)-Arnottin II using the Buchwald protocol and Sharpless asymmetric dihydroxylation (Konno, Ishikawa, Kawahata, & Yamaguchi, 2006).

  • Development of Synthetic Protocols : Jangir and Argade (2014) reported a simple and efficient 3-step synthetic protocol starting from dimethyl homophthalates to naphthopyrans, contributing to the practical synthesis of Arnottin I and the formal synthesis of (-)-Arnottin II (Jangir & Argade, 2014).

properties

Product Name

Arnottin II

Molecular Formula

C20H14O7

Molecular Weight

366.3 g/mol

IUPAC Name

(3R)-6,7-dimethoxyspiro[2-benzofuran-3,6'-benzo[f][1,3]benzodioxole]-1,5'-dione

InChI

InChI=1S/C20H14O7/c1-23-13-4-3-12-16(17(13)24-2)19(22)27-20(12)6-5-10-7-14-15(26-9-25-14)8-11(10)18(20)21/h3-8H,9H2,1-2H3/t20-/m1/s1

InChI Key

JEHSMJTYFMMHKE-HXUWFJFHSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)[C@@]3(C=CC4=CC5=C(C=C4C3=O)OCO5)OC2=O)OC

Canonical SMILES

COC1=C(C2=C(C=C1)C3(C=CC4=CC5=C(C=C4C3=O)OCO5)OC2=O)OC

synonyms

arnottin II

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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